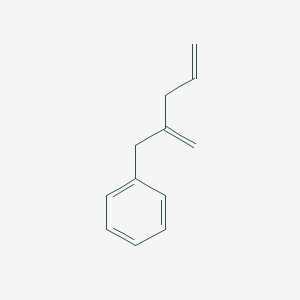![molecular formula C27H36O5 B14297572 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate CAS No. 113844-68-1](/img/structure/B14297572.png)
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 2-methylbutanoyloxy group and a nonyloxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 4-(nonyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis in the presence of enzymes, leading to the release of the active components. These components can then interact with cellular targets, such as enzymes or receptors, to exert their biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxycarbonyl)phenyl 4-{4-[(2-methylbutanoyl)oxy]butoxy}benzoate: Similar in structure but with different substituents, leading to variations in chemical and physical properties.
4-Hydroxybenzoic acid derivatives: Compounds with similar ester functional groups but different alkyl or acyl substituents.
Uniqueness
4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113844-68-1 |
|---|---|
Formule moléculaire |
C27H36O5 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
[4-(2-methylbutanoyloxy)phenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C27H36O5/c1-4-6-7-8-9-10-11-20-30-23-14-12-22(13-15-23)27(29)32-25-18-16-24(17-19-25)31-26(28)21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Clé InChI |
SHIPCMZKSDBUGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


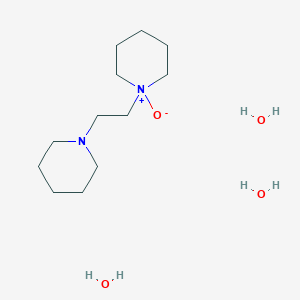

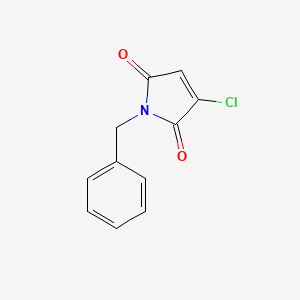
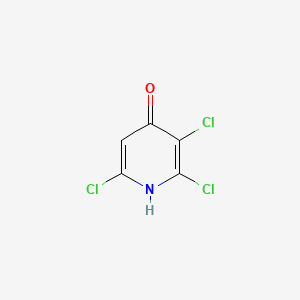
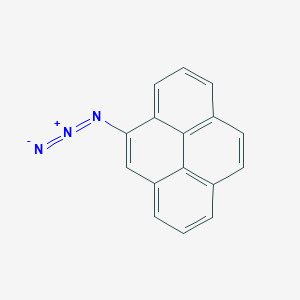
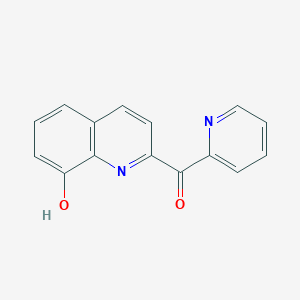
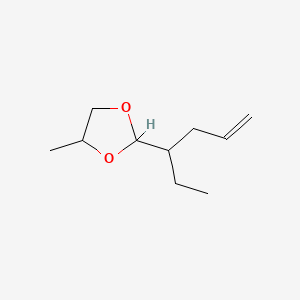


![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)


![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
